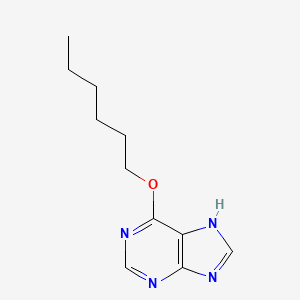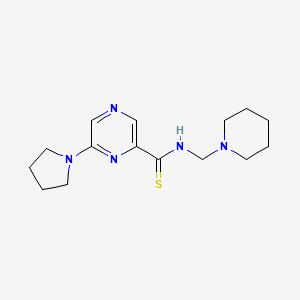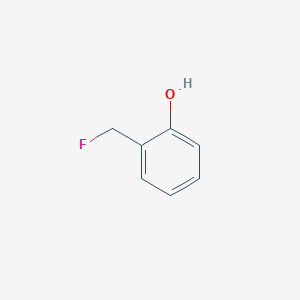
N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two ethyl groups attached to each nitrogen atom and a phenyl group attached to the propene chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine typically involves the reaction of 3-phenylprop-1-ene with diethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various substituted diamines, oxides, and reduced amines. These products have different applications in chemical synthesis and industrial processes.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine include:
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine is unique due to the presence of the phenyl group attached to the propene chain, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its unique applications and interactions in various chemical and biological contexts.
Properties
CAS No. |
61937-57-3 |
|---|---|
Molecular Formula |
C17H28N2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyl-3-phenylprop-1-ene-1,3-diamine |
InChI |
InChI=1S/C17H28N2/c1-5-18(6-2)15-14-17(19(7-3)8-4)16-12-10-9-11-13-16/h9-15,17H,5-8H2,1-4H3 |
InChI Key |
PXTYVGZCRYHQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C=CC(C1=CC=CC=C1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[2-(3-Hydroxy-3-methyloct-1-EN-1-YL)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14557261.png)








![2,2'-[Dodecane-1,2-diylbis(oxy)]diacetonitrile](/img/structure/B14557331.png)
![5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14557333.png)

